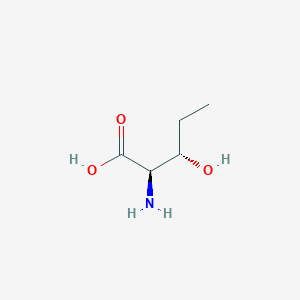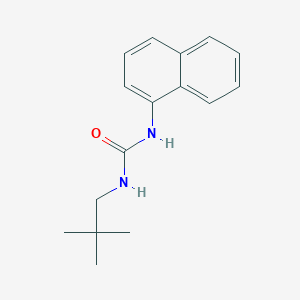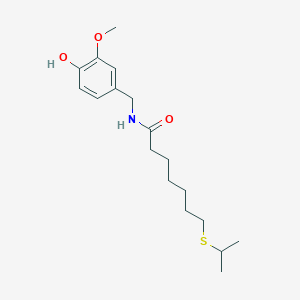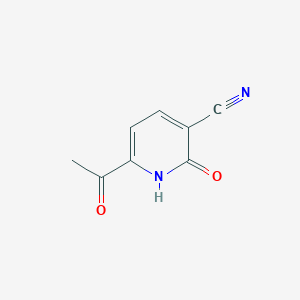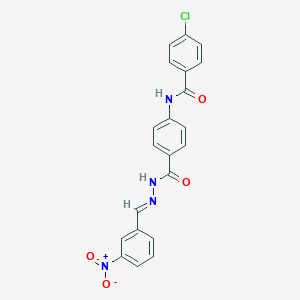
p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide, also known as p-Cl-PB-Hydrazone, is a chemical compound with potential applications in scientific research. This compound is a hydrazone derivative of p-chlorobenzoyl chloride and 2-m-nitrobenzylidenehydrazinecarboxylic acid.
Mécanisme D'action
The mechanism of action of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone is not fully understood, but it is thought to involve the inhibition of cellular respiration. This compound has been shown to decrease the oxygen consumption rate of cancer cells, leading to a reduction in ATP production and ultimately cell death. Additionally, p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone has been shown to induce apoptosis in cancer cells, further contributing to its anticancer activity.
Effets Biochimiques Et Physiologiques
P-Cl-PB-Hydrazone has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory properties and to inhibit the production of reactive oxygen species. Additionally, p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone has been shown to decrease the expression of certain genes involved in cancer progression, suggesting that it may have a broader role in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone is its relatively low toxicity compared to other anticancer agents. This compound has been shown to have a high therapeutic index, meaning that it is effective at killing cancer cells while sparing normal cells. Additionally, p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone is relatively easy to synthesize and can be obtained in reasonable yields.
One limitation of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone is its poor solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the mechanism of action of this compound is not fully understood, which could make it difficult to optimize its use in cancer therapy.
Orientations Futures
There are a number of potential future directions for research on p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone. One area of interest is the development of more water-soluble derivatives of this compound, which could improve its efficacy in vivo. Additionally, further studies are needed to fully understand the mechanism of action of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone and to optimize its use in cancer therapy. Finally, there is potential for the development of new antibiotics based on the antibacterial and antifungal properties of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone.
Méthodes De Synthèse
The synthesis of p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone involves the reaction of p-chlorobenzoyl chloride with 2-m-nitrobenzylidenehydrazinecarboxylic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acid to obtain the final product. The yield of the reaction is typically around 50%.
Applications De Recherche Scientifique
P-Cl-PB-Hydrazone has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. Additionally, p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazideazone has been shown to have antibacterial and antifungal properties, which could be useful in the development of new antibiotics.
Propriétés
Numéro CAS |
100278-42-0 |
|---|---|
Nom du produit |
p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide |
Formule moléculaire |
C21H15ClN4O4 |
Poids moléculaire |
422.8 g/mol |
Nom IUPAC |
4-[(4-chlorobenzoyl)amino]-N-[(E)-(3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H15ClN4O4/c22-17-8-4-15(5-9-17)20(27)24-18-10-6-16(7-11-18)21(28)25-23-13-14-2-1-3-19(12-14)26(29)30/h1-13H,(H,24,27)(H,25,28)/b23-13+ |
Clé InChI |
FPJNBWBCPRPJTP-YDZHTSKRSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Synonymes |
p-(p-Chlorobenzamido)benzoic acid 2-(m-nitrobenzylidene)hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



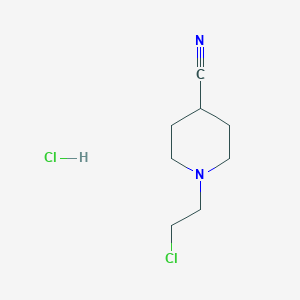
![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)



